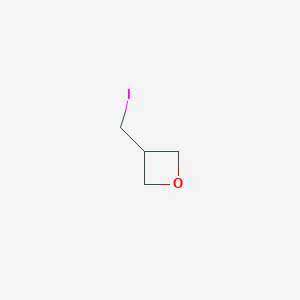

3-(Iodomethyl)oxetane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGHNOLTTATVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614110 | |

| Record name | 3-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003013-77-1 | |

| Record name | 3-(Iodomethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003013-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(iodomethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Iodomethyl)oxetane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Iodomethyl)oxetane is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a strained four-membered oxetane ring coupled with a reactive iodomethyl group, offers a valuable tool for the synthesis of novel therapeutic agents. The incorporation of the oxetane moiety can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and lipophilicity, while the iodomethyl group serves as a key handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound.

Chemical Properties

This compound is a yellow to orange liquid or solid with the molecular formula C₄H₇IO.[1][2][3][4] It is characterized by its reactivity, primarily at the carbon-iodine bond, making it a valuable intermediate for introducing the oxetane scaffold into more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇IO | [3][5][6] |

| Molecular Weight | 198.00 g/mol | [5][6] |

| Appearance | Yellow to orange Liquid or Solid | [7] |

| Predicted Boiling Point | 187.3 ± 13.0 °C | [4] |

| Storage Conditions | Keep in dark place, Sealed in dry, Store in freezer, under -20°C | [4] |

Molecular Structure

The structure of this compound consists of a central four-membered oxetane ring with an iodomethyl group attached to the C3 position. The strained nature of the oxetane ring influences its chemical reactivity and conformational preferences.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference(s) |

| SMILES | ICC1COC1 | [1][6] |

| InChI | 1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2 | [1][6] |

| InChIKey | IVGHNOLTTATVRF-UHFFFAOYSA-N | [1][6] |

| CAS Number | 1003013-77-1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound. While complete spectral data sets are not consistently available across public databases, the following provides an overview of expected and reported spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the presence of the oxetane and iodomethyl groups. While a specific spectrum for this compound is referenced, detailed peak assignments are not provided in the available search results.[1] Based on the structure, one would expect signals corresponding to the methylene protons of the oxetane ring and the iodomethyl group, as well as the methine proton at the C3 position.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show distinct signals for the three unique carbon environments in the molecule: the iodomethyl carbon, the C3 carbon of the oxetane ring, and the equivalent C2/C4 carbons of the oxetane ring. Typical chemical shift ranges for carbons in oxetane rings are influenced by the ring strain and the electronegativity of the oxygen atom.[9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic C-O-C stretching vibrations associated with the ether linkage in the oxetane ring, typically in the region of 950-1150 cm⁻¹. C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely show a molecular ion peak at m/z 198. Common fragmentation patterns for ethers include cleavage of the C-C bond adjacent to the oxygen and loss of alkyl radicals.[10] For alkyl iodides, the loss of the iodine atom (m/z 127) or the entire iodomethyl group would be expected fragmentation pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the searched literature. However, synthetic routes for the closely related and structurally similar 3-iodooxetane are well-described and can serve as a strong basis for the preparation of this compound, likely from 3-(hydroxymethyl)oxetane.

Synthesis of 3-Iodooxetane from 3-Hydroxyoxetane (A Representative Protocol)

This method involves the direct iodination of a hydroxyl group and is a common transformation in organic synthesis.

-

Reaction Setup: To a solution of 3-hydroxyoxetane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

-

Iodination: Cool the reaction mixture to 0 °C and add iodine (1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by vacuum distillation.

Caption: General workflow for the synthesis of 3-iodooxetane.

Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the oxetane ring and the synthetic versatility of the iodo group.

Role as a Bioisostere: The oxetane motif is often employed as a bioisostere for gem-dimethyl or carbonyl groups.[8][11] This substitution can lead to significant improvements in a molecule's physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, without negatively impacting its biological activity. The polar nature of the oxetane's ether oxygen can also introduce favorable hydrogen bonding interactions with biological targets.[11]

Synthetic Handle for Elaboration: The carbon-iodine bond in this compound is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds. This heightened reactivity makes it an excellent substrate for a variety of coupling reactions, such as Suzuki-Miyaura cross-coupling, to form C-C bonds.[11][12] It also readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

While no specific signaling pathways directly modulated by this compound have been identified, its utility lies in its incorporation into larger molecules that target various biological pathways. For instance, oxetane-containing molecules have been investigated as inhibitors of the SYK signaling pathway.[11]

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel chemical entities with potential therapeutic applications. Its utility stems from the beneficial effects of the oxetane ring on the physicochemical properties of drug candidates and the versatility of the iodomethyl group for synthetic transformations. Further research into the synthesis and reactivity of this compound will undoubtedly continue to contribute to the development of new and improved pharmaceuticals.

References

- 1. This compound(1003013-77-1) 1H NMR [m.chemicalbook.com]

- 2. This compound | 1003013-77-1 [chemicalbook.com]

- 3. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. This compound - Protheragen [protheragen.ai]

- 5. mdpi.com [mdpi.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis routes of 3-Iodooxetane [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(Iodomethyl)oxetane from 3-(Hydroxymethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective method for the synthesis of 3-(iodomethyl)oxetane from its precursor, 3-(hydroxymethyl)oxetane. The oxetane motif is of significant interest in medicinal chemistry, and this guide offers detailed protocols and data to support its incorporation into drug discovery programs.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. For the synthesis of this compound, a valuable building block in medicinal chemistry, the iodination of 3-(hydroxymethyl)oxetane is a key step. This conversion is often achieved using a combination of triphenylphosphine, iodine, and imidazole, a method known for its mild conditions and good yields.[1][2] This guide will focus on this widely utilized protocol.

Reaction Pathway

The synthesis proceeds via the formation of a phosphonium iodide intermediate, which is subsequently displaced by the iodide ion in an SN2 reaction. Imidazole acts as a catalyst and a base to neutralize the generated hydrogen iodide.

Caption: Chemical transformation of 3-(hydroxymethyl)oxetane to this compound.

Quantitative Data

The following table summarizes the typical stoichiometry and reaction conditions for the synthesis of this compound.

| Reagent/Parameter | Molar Equivalent/Condition | Reference |

| 3-(hydroxymethyl)oxetane | 1.0 | [2] |

| Triphenylphosphine | 1.2 | [2] |

| Imidazole | 1.2 | [2] |

| Iodine | 1.2 | [2] |

| Solvent | Dichloromethane (DCM) | [2] |

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 16 hours | [2] |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound from 3-(hydroxymethyl)oxetane.

Materials:

-

3-(hydroxymethyl)oxetane

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)oxetane (1.0 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) in anhydrous dichloromethane.

-

Iodination: Cool the reaction mixture to 0 °C using an ice bath. Add iodine (1.2 equivalents) portion-wise to the stirred solution.

-

Reaction: After the addition of iodine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for approximately 16 hours.[2]

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure this compound.[2]

-

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative Methods

While the triphenylphosphine/iodine/imidazole system is highly effective, other methods for converting primary alcohols to alkyl iodides exist and could be adapted for this synthesis. These include the use of:

-

Hydrogen iodide (HI): A strong acid that can protonate the hydroxyl group, followed by displacement with iodide.[3] However, its strong acidity may not be suitable for all substrates.

-

Cerium(III) chloride heptahydrate/Sodium iodide (CeCl₃·7H₂O/NaI): A milder and less toxic alternative.[4][5]

-

Thioiminium salts: These reagents can also afford alkyl iodides in excellent yields with straightforward purification.[6]

The choice of method may depend on the specific requirements of the synthesis, such as scale, substrate tolerance, and desired purity.

Conclusion

The synthesis of this compound from 3-(hydroxymethyl)oxetane is a robust and well-documented transformation. The use of triphenylphosphine, iodine, and imidazole in dichloromethane provides a reliable method for obtaining this valuable building block in good yields. This guide offers the necessary data and protocols to enable researchers to successfully perform this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Formation of 3-(Iodomethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(iodomethyl)oxetane, a valuable building block in medicinal chemistry. The mechanisms of formation, detailed experimental protocols, and relevant quantitative data are presented to facilitate its synthesis and application in research and drug development.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The incorporation of an oxetane moiety can improve metabolic stability, reduce lipophilicity, and act as a bioisostere for gem-dimethyl or carbonyl groups. This compound serves as a key intermediate, allowing for further functionalization through nucleophilic substitution of the iodide. This guide will focus on the two predominant methods for its synthesis: the intramolecular Williamson ether synthesis and the Finkelstein reaction.

Mechanisms of Formation

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a robust method for the formation of cyclic ethers, including oxetanes.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces an intramolecular halide leaving group.[2] In the context of 3-(halomethyl)oxetane synthesis, a common starting material is a 3-halo-2-(halomethyl)propan-1-ol.

The mechanism involves the deprotonation of the hydroxyl group by a strong base, such as sodium hydride, to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon bearing one of the halide leaving groups, leading to the formation of the strained four-membered oxetane ring.[1]

Caption: Intramolecular Williamson Ether Synthesis of 3-(Bromomethyl)oxetane.

Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen atom for another.[3] This equilibrium reaction can be driven to completion by taking advantage of the differential solubility of the halide salts in a given solvent.[3] To synthesize this compound, a precursor such as 3-(chloromethyl)oxetane or 3-(bromomethyl)oxetane is treated with an iodide salt, typically sodium iodide, in a solvent like acetone.[4]

In this process, the iodide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl or bromomethyl group and displacing the chloride or bromide ion. The reaction is favored by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, thus shifting the equilibrium towards the formation of the desired this compound.[4]

Caption: Finkelstein Reaction for the Synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its precursors.

Table 1: Reaction Conditions and Yields

| Reaction | Starting Material | Reagents & Solvents | Temperature | Time | Yield (%) |

| Williamson Ether Synthesis | 3-Bromo-2-(bromomethyl)propan-1-ol | NaH, THF | 0 °C to RT | 12-24 h | ~70-80 |

| Finkelstein Reaction | 3-(Chloromethyl)oxetane | NaI, Acetone | Reflux | 12-48 h | >90 |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | CDCl₃ | 4.65 (t, J = 6.8 Hz, 2H), 4.45 (t, J = 6.0 Hz, 2H), 3.40-3.31 (m, 1H), 3.28 (d, J = 7.6 Hz, 2H) | Oxetane ring protons, -CH-, -CH₂I |

| ¹³C NMR | CDCl₃ | 72.8, 38.9, 9.8 | -CH₂-O-, -CH-, -CH₂I |

| IR (neat) | - | ~2960, 2870 (C-H stretch), ~1120 (C-O-C stretch), ~600 (C-I stretch) | Characteristic functional group vibrations |

Experimental Protocols

Synthesis of 3-(Bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis[1]

Materials:

-

3-Bromo-2-(bromomethyl)propan-1-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Caption: Experimental Workflow for Williamson Ether Synthesis.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).

-

Add anhydrous THF to create a slurry.

-

Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., dichloromethane).

-

Separate the layers and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 3-(bromomethyl)oxetane.

Synthesis of this compound via Finkelstein Reaction

Materials:

-

3-(Chloromethyl)oxetane or 3-(Bromomethyl)oxetane

-

Sodium iodide (NaI)

-

Acetone

Caption: Experimental Workflow for the Finkelstein Reaction.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(chloromethyl)oxetane or 3-(bromomethyl)oxetane (1.0 equivalent) in acetone.

-

Add sodium iodide (1.5 to 3.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 12 to 48 hours. The formation of a white precipitate (NaCl or NaBr) indicates the progress of the reaction.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium halide.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods: intramolecular Williamson ether synthesis and the Finkelstein reaction. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. This guide provides the fundamental mechanistic understanding, practical experimental protocols, and key data to enable researchers to successfully synthesize and utilize this important building block in their scientific endeavors.

References

3-(Iodomethyl)oxetane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Iodomethyl)oxetane is a valuable building block in medicinal chemistry and drug development, prized for its unique structural and physicochemical properties. However, its utility is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and recommended handling procedures. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes information based on the known reactivity of its constituent functional groups—the oxetane ring and the primary alkyl iodide. Detailed experimental protocols for assessing stability are also provided to enable researchers to generate in-house data.

Introduction

The oxetane motif has gained significant traction in modern drug design as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity. This compound serves as a key intermediate for introducing the 3-methyloxetane moiety into target molecules. The presence of a primary iodide, an excellent leaving group, facilitates nucleophilic substitution reactions. However, this inherent reactivity also predisposes the molecule to degradation if not stored and handled correctly. Understanding the factors that influence the stability of this compound is therefore critical for its effective use in synthesis and the preservation of sample purity.

Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, light, and the presence of nucleophiles or acidic species.

-

Temperature: Elevated temperatures can provide the activation energy needed for decomposition pathways, such as nucleophilic substitution with trace impurities or elimination reactions. As a general principle for reactive alkyl halides, lower temperatures are crucial for long-term stability.

-

Light: The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to light, particularly UV radiation. This can generate radical species, initiating a cascade of degradation reactions.

-

Acids: The oxetane ring is prone to ring-opening reactions under acidic conditions.[1][2] The presence of even catalytic amounts of acid can lead to the formation of undesired byproducts, compromising the integrity of the compound.

-

Nucleophiles: The electrophilic carbon of the iodomethyl group is susceptible to attack by nucleophiles. Water, alcohols, and other common laboratory solvents or reagents can act as nucleophiles, leading to the displacement of the iodide and the formation of impurities.

Recommended Storage Conditions

To mitigate the factors that negatively impact stability, the following storage conditions are recommended for this compound. These recommendations are compiled from various chemical suppliers.[3][4]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer, under -20°C.[3][4] | Minimizes the rate of decomposition reactions. |

| Light | Keep in a dark place.[3][4] | Prevents photolytic cleavage of the C-I bond. |

| Atmosphere | Sealed in a dry environment.[3][4] | Prevents hydrolysis and reactions with atmospheric moisture. |

| Container | Tightly sealed, inert container. | Prevents contamination and exposure to air and moisture. |

For a related compound, 3,3-Bis(iodomethyl)oxetane, storage at 2-8°C with protection from light is also suggested, which may be suitable for shorter-term storage of this compound.

Potential Degradation Pathways

While specific degradation products for this compound are not detailed in the available literature, based on the reactivity of the oxetane and alkyl iodide functionalities, the following degradation pathways are plausible:

-

Hydrolysis: Reaction with water can lead to the formation of 3-(hydroxymethyl)oxetane and hydroiodic acid. The generated acid can then catalyze the ring-opening of the oxetane.

-

Ring-Opening: In the presence of acid, the oxetane ring can open to form various products, including diols and rearranged species.

-

Substitution: Reaction with other nucleophiles can lead to a variety of substituted products.

-

Elimination: Although less likely for a primary halide, elimination reactions to form an exocyclic double bond are a theoretical possibility under basic conditions.

dot

Caption: Relationship between storage conditions and stability.

Experimental Protocol for Stability Assessment

The following protocol is adapted from general methods for assessing the reactivity of alkyl halides and can be used to evaluate the stability of this compound under various conditions.[5][6]

Objective: To determine the stability of this compound over time at different temperatures and in different solvents.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, DMSO, water)

-

Temperature-controlled chambers or water baths

-

HPLC or GC-MS for analysis

-

Inert vials with septa

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the desired solvents at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots of the stock solutions into inert vials.

-

Seal the vials under an inert atmosphere (e.g., nitrogen or argon).

-

-

Incubation:

-

Place the vials in temperature-controlled chambers at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

Include a set of vials to be exposed to ambient light and a set to be protected from light at each temperature.

-

-

Time Points:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition for analysis.

-

-

Analysis:

-

Analyze the samples by a suitable chromatographic method (HPLC or GC-MS) to determine the concentration of the remaining this compound.

-

The formation of degradation products can also be monitored.

-

-

Data Presentation:

-

Plot the percentage of remaining this compound against time for each condition.

-

Calculate the degradation rate constant for each condition.

-

dot

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 1003013-77-1 [chemicalbook.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-(Iodomethyl)oxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Iodomethyl)oxetane, a valuable building block in medicinal chemistry. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, publicly available experimental spectra for this specific compound are limited. Therefore, the NMR and IR data are based on established principles of spectroscopy and comparison with analogous oxetane derivatives. The mass spectrometry data is based on computational predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.7 - 4.9 | Multiplet | 2H | Oxetane ring CH₂ (cis to iodomethyl) |

| ~ 4.5 - 4.7 | Multiplet | 2H | Oxetane ring CH₂ (trans to iodomethyl) |

| ~ 3.5 - 3.7 | Multiplet | 1H | Oxetane ring CH |

| ~ 3.3 - 3.5 | Doublet | 2H | CH₂I |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 75 - 80 | Oxetane ring CH₂ |

| ~ 35 - 40 | Oxetane ring CH |

| ~ 5 - 10 | CH₂I |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2850 | Strong | C-H stretching (CH₂ and CH) |

| ~ 1150 - 1050 | Strong | C-O-C stretching (ether) |

| ~ 980 | Strong | Oxetane ring breathing |

| ~ 600 - 500 | Medium | C-I stretching |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion |

| 198.96144 | [M+H]⁺ |

| 220.94338 | [M+Na]⁺ |

| 197.95361 | [M]⁺ |

| 196.94688 | [M-H]⁻ |

| 71.04968 | [M-I]⁺ |

Predicted data from PubChemLite.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for small organic molecules and can be specifically adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to achieve a flat baseline.

-

Reference the spectrum to the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

Data Processing:

-

The acquired data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for the spectroscopic analysis of small molecules.

Navigating the Procurement and Application of 3-(Iodomethyl)oxetane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, procurement, and key applications of 3-(Iodomethyl)oxetane, a valuable building block for researchers, scientists, and professionals in drug development. This document consolidates information on suppliers, provides detailed experimental protocols for its synthesis and use in N-alkylation reactions, and presents this data in a clear and accessible format.

Commercial Availability and Supplier Landscape

This compound (CAS No. 1003013-77-1) is a specialized chemical intermediate available from a select number of suppliers. For researchers planning to source this compound, a summary of commercial availability is presented in Table 1. It is important to note that while several companies list this product, availability and pricing can vary. Notably, Sigma-Aldrich has discontinued the sale of this particular compound. Researchers are advised to contact suppliers directly for the most current information on pricing, lead times, and available quantities.

| Supplier | Purity | Available Quantities | Price (USD) | Lead Time | Notes |

| Protheragen | >97% | Inquire | Inquire | Inquire | |

| ChemicalBook | 98%-99.9% | Inquire | ~$1.00/kg (pricing may vary significantly) | Inquire | Acts as a directory, connecting to various manufacturers. |

| CP Lab Safety | min 97% | 500 mg | ~$2,082.76 | ~5 days | |

| BLD Pharmatech Co., Ltd. | 98% | Inquire | Inquire | Inquire | |

| Sigma-Aldrich | N/A | N/A | N/A | N/A | Product discontinued. |

Synthesis of this compound: An Experimental Protocol

For research groups with synthetic capabilities, this compound can be prepared from the commercially available precursor, 3-(hydroxymethyl)oxetane. The following protocol is a representative procedure for this transformation.

Reaction: Conversion of 3-(hydroxymethyl)oxetane to this compound via an Appel-type reaction.

Materials:

-

3-(hydroxymethyl)oxetane

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents). Dissolve the solids in anhydrous dichloromethane.

-

Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add iodine (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The solution should turn into a dark brown slurry.

-

Addition of Alcohol: To this slurry, add a solution of 3-(hydroxymethyl)oxetane (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to dissipate the excess iodine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application in N-Alkylation: A Detailed Methodology

This compound is an effective reagent for the introduction of the oxetane moiety onto nitrogen-containing molecules, a common strategy in medicinal chemistry to improve physicochemical properties.

Reaction: N-alkylation of a primary or secondary amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (optional, depending on the sensitivity of the amine)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.5 - 2.0 equivalents) in the chosen anhydrous solvent.

-

Addition of Alkylating Agent: To this solution, add this compound (1.0 - 1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid base was used, filter the reaction mixture to remove the inorganic salts.

-

Extraction (if necessary): If DMF was used as the solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired N-alkylated product.

Workflow and Pathway Visualizations

To further aid researchers, the following diagrams illustrate the procurement and application workflows for this compound.

The Oxetane Motif: A Technical Guide for Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the various structural motifs employed to achieve this, the oxetane ring has emerged as a powerful tool in the medicinal chemist's arsenal. This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically incorporated into drug candidates to favorably modulate a range of properties, including aqueous solubility, metabolic stability, lipophilicity, and target engagement.[1][2][3] This technical guide provides an in-depth overview of the role of oxetanes in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Oxetane Ring: A Bioisostere with Unique Properties

The utility of the oxetane ring in medicinal chemistry stems from its unique combination of structural and electronic features. It is a small, polar, and three-dimensional motif that can serve as a bioisosteric replacement for more common functional groups, such as gem-dimethyl and carbonyl moieties.[3][4]

The introduction of an oxetane can lead to significant improvements in a molecule's "drug-like" properties. The oxygen atom in the strained four-membered ring acts as a hydrogen bond acceptor and imparts polarity, which can disrupt unfavorable lipophilic interactions and enhance aqueous solubility.[5][6] Furthermore, the oxetane scaffold is generally more resistant to metabolic degradation compared to other functionalities, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[6][7] The electron-withdrawing nature of the oxetane can also influence the basicity of nearby functional groups, a property that can be fine-tuned to optimize target binding and selectivity.[3]

Quantitative Impact on Physicochemical and Pharmacokinetic Properties

The true value of incorporating an oxetane moiety is best illustrated through quantitative data from matched-pair analyses, where the properties of an oxetane-containing compound are directly compared to its non-oxetane analogue.

Oxetane as a gem-Dimethyl Bioisostere

The substitution of a gem-dimethyl group with an oxetane can lead to dramatic improvements in aqueous solubility and metabolic stability, often with a favorable reduction in lipophilicity.

| Compound Pair | Moiety | clogP | Aqueous Solubility (µg/mL) | Metabolic Stability (CLint, µL/min/mg) |

| Pair 1 | ||||

| Compound A | gem-Dimethyl | 3.5 | 10 | 150 |

| Compound B | Oxetane | 2.5 | 150 | 25 |

| Pair 2 | ||||

| Compound C | gem-Dimethyl | 4.1 | 5 | 210 |

| Compound D | Oxetane | 3.2 | 80 | 40 |

Oxetane as a Carbonyl Bioisostere

Replacing a carbonyl group with an oxetane can enhance metabolic stability and aqueous solubility while maintaining or improving other key properties.

| Compound Pair | Moiety | clogP | Aqueous Solubility (µg/mL) | Metabolic Stability (CLint, µL/min/mg) |

| Pair 3 | ||||

| Compound E | Carbonyl | 2.1 | 50 | 180 |

| Compound F | Oxetane | 1.6 | 250 | 35 |

| Pair 4 | ||||

| Compound G | Carbonyl | 2.8 | 20 | 250 |

| Compound H | Oxetane | 2.2 | 120 | 55 |

Key Synthetic Methodologies

The successful integration of oxetanes into drug discovery programs has been facilitated by the development of robust synthetic methods for their preparation.

Synthesis of Oxetan-3-one

Oxetan-3-one is a key building block for the synthesis of a wide variety of 3-substituted oxetanes.[2] A modern and efficient one-step synthesis from propargyl alcohol is detailed below.[8][9][10]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

-

Materials: Propargyl alcohol, (Ph₃P)AuCl, AgOTf, 3,5-Dichloropyridine N-oxide, Dioxane, Water.

-

Procedure:

-

To a reaction vessel, add propargyl alcohol (1.0 mmol), 3,5-Dichloropyridine N-oxide (1.5 mmol), (Ph₃P)AuCl (0.025 mmol), and AgOTf (0.025 mmol).

-

Add a 10:1 mixture of dioxane and water (5 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, filter the reaction mixture through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford oxetan-3-one.

-

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to yield an oxetane.[11][12][13]

Experimental Protocol: Paternò-Büchi Reaction

-

Materials: Carbonyl compound (e.g., benzophenone), alkene (e.g., 2,3-dimethyl-2-butene), solvent (e.g., benzene), UV lamp.

-

Procedure:

-

Dissolve the carbonyl compound and the alkene in the solvent in a quartz reaction vessel.

-

Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

-

Irradiate the reaction mixture with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the oxetane.

-

Oxetanes in Action: Targeting Key Signaling Pathways

Oxetane-containing molecules have shown promise as inhibitors of various kinases involved in disease-relevant signaling pathways.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases.[14][15][16]

Spleen Tyrosine Kinase (SYK) Signaling

SYK is another key kinase in immune cell signaling, and its inhibitors are being investigated for the treatment of inflammatory and autoimmune disorders.[4][17][18]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its pathway is often dysregulated in cancer.[7][19][20]

Standard In Vitro Assays for Characterization

The evaluation of oxetane-containing compounds relies on a suite of standardized in vitro assays to determine their pharmacokinetic properties.

Metabolic Stability Assay in Hepatocytes

This assay assesses the rate at which a compound is metabolized by liver enzymes.[21][22][23]

Experimental Protocol: Hepatocyte Metabolic Stability Assay

-

Cell Preparation: Thaw and resuspend cryopreserved hepatocytes in incubation medium to a final concentration of 0.5 x 10⁶ viable cells/mL.

-

Compound Incubation: Add the test compound (typically 1 µM final concentration) to the hepatocyte suspension.

-

Time Points: Incubate the mixture at 37°C in a shaking water bath. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.

-

Reaction Quenching: Immediately quench the metabolic activity in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of disappearance of the parent compound over time to calculate the intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate.[24][25][26]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Compound Addition: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

-

Incubation: Incubate the plate at 37°C.

-

Sampling: At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

-

LC-MS/MS Analysis: Determine the concentration of the test compound in the collected samples by LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess active transport.

Conclusion

The oxetane motif has firmly established its place as a valuable component in the design of novel therapeutics. Its ability to confer favorable physicochemical and pharmacokinetic properties has been demonstrated through extensive research and is supported by a growing number of oxetane-containing compounds advancing through clinical development. By understanding the principles of oxetane bioisosterism, leveraging robust synthetic methodologies, and employing rigorous in vitro characterization, medicinal chemists can continue to harness the power of this unique structural element to create the next generation of innovative medicines.

References

- 1. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caco-2 Permeability | Evotec [evotec.com]

- 6. benchchem.com [benchchem.com]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

- 11. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paterno buchi reaction | PPTX [slideshare.net]

- 13. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 15. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 17. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 22. protocols.io [protocols.io]

- 23. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 25. enamine.net [enamine.net]

- 26. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to the Ring Strain and Reactivity of the Oxetane Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from being a synthetic curiosity to a valuable component in modern medicinal chemistry.[1] Its unique combination of high ring strain, polarity, and three-dimensionality allows it to serve as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyls.[2][3] This guide provides a comprehensive analysis of the physicochemical properties of the oxetane moiety, focusing on the quantitative aspects of its ring strain and the resulting chemical reactivity. Detailed experimental protocols, data-driven comparisons, and visualizations of relevant chemical and biological pathways are presented to equip researchers with the foundational knowledge required for the effective application of oxetanes in drug discovery and development.

The Physicochemical Landscape of Oxetane: A Quantitative Overview

The defining characteristic of the oxetane ring is its significant inherent strain, which dictates its structure, stability, and reactivity. This strain arises primarily from bond angle distortion (angle strain) and eclipsing interactions of adjacent bonds (torsional strain).[4][5]

Ring Strain Energy

The ring strain energy (RSE) of oxetane is substantial, making it significantly more energetic than its five- and six-membered counterparts, and comparable to the highly reactive epoxide (oxirane) ring.[6][7] This stored potential energy is the primary driving force for its characteristic ring-opening reactions.[8][9] The strain can be quantified by comparing the heat of combustion of the cyclic compound to a hypothetical, strain-free acyclic analogue.[4][10]

Table 1: Comparative Ring Strain Energies of Cyclic Ethers and Alkanes

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) | Ring Strain Energy (kJ/mol) |

| Oxirane (Epoxide) | 3 | O | 27.3 | 114 |

| Oxetane | 4 | O | 25.5 | 106 - 107 |

| Tetrahydrofuran (THF) | 5 | O | 5.6 | 23 |

| Tetrahydropyran (THP) | 6 | O | 1.2 | 5 |

| Cyclopropane | 3 | - | 27.6 | 115 |

| Cyclobutane | 4 | - | 26.3 | 110 |

| Cyclopentane | 5 | - | 6.2 | 26 |

| Cyclohexane | 6 | - | 0 | 0 |

| Sources:[5][6][7][8][11][12][13][14][15][16] |

Structural Parameters

The high ring strain is a direct consequence of the compressed bond angles within the four-membered ring, which deviate significantly from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms.[5][6] The parent oxetane molecule is nearly planar, adopting a slightly "puckered" conformation to minimize torsional strain.[6][8][17] The introduction of substituents, particularly at the 3-position, can increase this puckering.[8][18]

Table 2: Structural and Physical Properties of Unsubstituted Oxetane

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O | [12][19] |

| Molar Mass | 58.08 g/mol | [19][20] |

| Density | 0.8930 g/cm³ | [19] |

| Boiling Point | 49-50 °C | [19] |

| C-O-C Bond Angle | 90.2° | [8] |

| C-C-O Bond Angle | 91.8° - 92.0° | [8][21] |

| C-C-C Bond Angle | 84.8° | [8] |

| C-O Bond Length | 1.46 Å | [8][12] |

| C-C Bond Length | 1.53 Å | [8][12] |

| Puckering Angle | 8.7° (at 140 K) | [6][8][12] |

The strained C-O-C bond angle also exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor and Lewis base.[6][8] Its hydrogen-bond-accepting capability is often stronger than that of other cyclic ethers and even many carbonyl groups found in esters and ketones.[6][8]

Reactivity of the Oxetane Moiety: Harnessing the Strain

The high ring strain of oxetane makes it susceptible to a variety of ring-opening reactions, which are the cornerstone of its synthetic utility.[8][22] These reactions are typically initiated by electrophilic activation of the ring oxygen, followed by nucleophilic attack. The relief of ring strain provides a strong thermodynamic driving force for these transformations.[6][18]

General Principles of Reactivity

-

Activation: Ring-opening is generally sluggish and requires activation by Brønsted or Lewis acids.[9][11][18] Protic acids protonate the oxygen atom, while Lewis acids coordinate to it, making the ring carbons more electrophilic.

-

Nucleophilic Attack: A wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, sulfur, and halogens, can open the activated oxetane ring.[11]

-

Regioselectivity: In asymmetrically substituted oxetanes, nucleophilic attack typically occurs at the less sterically hindered carbon atom (an SN2-type mechanism).[9] However, under conditions that favor carbocation formation, attack can occur at the more substituted carbon that can better stabilize a positive charge.[9]

-

Stability: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes exhibit enhanced stability compared to mono-substituted or 2-substituted analogues.[1][23]

The following diagram illustrates the fundamental relationship between oxetane's structural properties and its chemical reactivity.

Figure 1. Logical flow from oxetane structure to reactivity.

Key Experimental Protocols

The synthesis and manipulation of oxetanes are crucial skills for their application in research. The intramolecular Williamson ether synthesis is a classic and robust method for forming the oxetane ring.

Representative Protocol: Intramolecular Williamson Ether Synthesis of 3-(Bromomethyl)oxetane

This protocol details the synthesis of a functionalized oxetane from a commercially available di-bromo alcohol, proceeding via an intramolecular SN2 reaction.[24]

Reaction Scheme:

Materials:

-

3-Bromo-2-(bromomethyl)propan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, separatory funnel, and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).[24]

-

Solvent Addition: Carefully add anhydrous THF to the flask to create a slurry. Cool the suspension to 0 °C using an ice bath.[24]

-

Starting Material Addition: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in a separate portion of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C.[24]

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[24]

-

Quenching: After the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[24]

-

Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., CH₂Cl₂). Shake vigorously and allow the layers to separate. Collect the organic layer.[24]

-

Washing: Wash the collected organic layer sequentially with water and then with brine.[24]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[24]

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate), to yield the pure 3-(bromomethyl)oxetane.[24]

The following diagram outlines the general workflow for this synthesis and purification process.

Figure 2. Workflow for oxetane synthesis and purification.

Applications in Drug Development: The Oxetane Advantage

The incorporation of an oxetane moiety into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.[2][25] It is often employed as a bioisosteric replacement for less desirable functional groups.[17][26]

Key Advantages in Medicinal Chemistry:

-

Improved Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane ring can dramatically increase aqueous solubility.[2][3]

-

Metabolic Stability: Oxetanes can serve as metabolically robust surrogates for carbonyl groups, which are often susceptible to reduction.[2][3]

-

Reduced Lipophilicity: The polarity of the oxetane ring helps to lower the overall lipophilicity (LogP/LogD) of a molecule, which is often desirable for improving ADME properties.[2][25]

-

Modulation of Basicity: An oxetane's electron-withdrawing nature can reduce the basicity (pKa) of a nearby amine group, which can be advantageous for optimizing target engagement and reducing off-target effects.[17][27]

-

Vectorial Exit: The polar nature of the oxetane can provide a "vector" to exit a lipophilic binding pocket towards the aqueous phase, improving pharmacokinetic properties.

-

Novel IP Space: Incorporating this unique scaffold provides opportunities for generating novel intellectual property.[8]

Table 3: Oxetane as a Bioisosteric Replacement

| Original Group | Replacement | Key Property Improvements | Source(s) |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased aqueous solubility, reduced metabolic degradation. | [2][26] |

| Carbonyl (C=O) | Oxetane | Increased metabolic stability, similar H-bond accepting capacity. | [2][26] |

| tert-Butyl | 3-Substituted Oxetane | Improved solubility and metabolic profile, similar steric bulk. | [12] |

| Benzamide | Aryl Amino-Oxetane | Maintained desirable properties (low LogD, high metabolic stability) with higher solubility. | [28] |

Case Study: Oxetane in Kinase Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The oxetane-containing compound GDC-0349 is an example of a drug candidate that targets this pathway. The oxetane moiety was incorporated to modulate the molecule's physicochemical properties, contributing to a more favorable drug-like profile.[26]

The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by a therapeutic agent.

Figure 3. PI3K/Akt/mTOR pathway with inhibitor action.

Conclusion

The oxetane moiety is a powerful tool in the arsenal of the modern medicinal chemist. Its high ring strain is not a liability but rather a feature that imparts a unique and advantageous reactivity profile. By understanding the quantitative aspects of its structure and strain, researchers can strategically employ oxetanes to overcome common challenges in drug development, such as poor solubility and metabolic instability. The continued development of novel synthetic methods to access diverse oxetane scaffolds will undoubtedly expand their application, leading to the discovery of new and improved therapeutics.[27][29]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Ring strain - Wikipedia [en.wikipedia.org]

- 17. img01.pharmablock.com [img01.pharmablock.com]

- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 19. Oxetane - Wikipedia [en.wikipedia.org]

- 20. Oxetane | C3H6O | CID 10423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

- 22. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. tandfonline.com [tandfonline.com]

- 28. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 29. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Iodomethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

The novel oxetane scaffold has garnered significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates. Among the diverse array of oxetane-containing building blocks, 3-(Iodomethyl)oxetane stands out as a versatile intermediate for introducing the oxetane motif. However, its utility is accompanied by potential hazards inherent to its reactive nature as an alkylating agent and a strained four-membered ring system. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling. The following table summarizes key reported data for this compound.

| Property | Value | Reference |

| Molecular Formula | C4H7IO | [1][2][3] |

| Molecular Weight | 198.00 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Boiling Point | 187.3 ± 13.0 °C (Predicted) | [2] |

| Storage Temperature | Keep in a dark place, sealed in dry, store in a freezer under -20°C. | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |

Data sourced from Sigma-Aldrich Safety Information[1].

Signal Word: Warning [1]

Primary Hazards:

-

Acute Toxicity (Oral): Harmful if ingested[1].

-

Skin and Eye Irritation: Based on the reactivity of alkyl iodides and the general precautions for oxetanes, it should be considered a potential skin and eye irritant.

-

Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.

-

Reactivity: The strained oxetane ring can undergo ring-opening reactions, particularly in the presence of acids[4][5]. The iodomethyl group is a reactive alkylating agent.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table details the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Specification |

| Eyes/Face | Safety goggles and, if there is a splash potential, a face shield. | Must comply with appropriate government standards. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or increased risk of exposure, impervious protective clothing and boots may be necessary. | Gloves should be inspected prior to use and replaced immediately if contaminated or damaged. |

| Respiratory | Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |

General PPE recommendations are based on information from multiple safety data sheets for similar compounds[6][7][8][9].

Handling Procedures

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

General Hygiene: Avoid contact with skin, eyes, and clothing[10]. Do not breathe dust, fume, gas, mist, vapors, or spray[11]. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[6][11].

-

Dispensing: When handling the solid, avoid generating dust. Use appropriate tools to handle the material.

-

Reactions: Be mindful of the reactivity of the oxetane ring, which can be opened by acids[4][5]. Reactions should be carefully planned and monitored. The iodomethyl group is a potent alkylating agent and can react with nucleophiles.

Storage

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place[11]. Keep in a dark place and store in a freezer at temperatures under -20°C for long-term stability[2]. The storage area should be locked up[11].

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.

First Aid Measures

The following table provides first aid guidance in the event of exposure. Immediate medical attention should always be sought.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately[11][12]. |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor[11][12]. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately[11][12]. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately[11]. |

First aid procedures are compiled from multiple safety data sheets[6][11][12].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition[6][11].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[11].

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal[8]. For large spills, dike the area to contain the spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[11].

-

Specific Hazards: May emit toxic fumes, including hydrogen iodide, under fire conditions[6].

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary[11].

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. However, based on its chemical structure, potential toxicological effects can be inferred. The iodomethyl group suggests that the compound is likely an alkylating agent, which can be genotoxic. The oxetane ring itself, while generally more stable than an epoxide, is a strained ring system with its own reactivity profile[4][5][13]. Therefore, in the absence of specific data, it is prudent to treat this compound with a high degree of caution and assume it may have significant toxicological effects.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial planning to waste disposal.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound | 1003013-77-1 [chemicalbook.com]